Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate
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Overview
Description
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a disulfanyl group, which consists of two sulfur atoms bonded together, and a dinitrophenyl group, which is a benzene ring substituted with two nitro groups.
Preparation Methods
The synthesis of Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce disulfide bonds into molecules.
Biology: The compound can be used to study the effects of disulfide bonds on protein structure and function.
Medicine: Research into its potential use as a prodrug, where the disulfide bond can be cleaved in the body to release active therapeutic agents.
Mechanism of Action
The mechanism by which Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate exerts its effects involves the cleavage of the disulfide bond. This cleavage can occur under reducing conditions, releasing the thiol group, which can then interact with various molecular targets. The dinitrophenyl group can also participate in electron transfer reactions, affecting the redox state of the surrounding environment .
Comparison with Similar Compounds
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-mercaptopropanoate: Lacks the disulfide and dinitrophenyl groups, making it less reactive in certain contexts.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but lacks the ester and disulfide functionalities.
Ethyl acetate: A simple ester without the additional functional groups, used primarily as a solvent
Properties
CAS No. |
89846-96-8 |
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Molecular Formula |
C11H12N2O6S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate |
InChI |
InChI=1S/C11H12N2O6S2/c1-2-19-11(14)5-6-20-21-10-4-3-8(12(15)16)7-9(10)13(17)18/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
GWTCFBCIDHUCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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